molecular formula C10H13N3S B083029 Acetone, 4-phenyl-3-thiosemicarbazone CAS No. 14673-56-4

Acetone, 4-phenyl-3-thiosemicarbazone

Cat. No. B083029
CAS RN: 14673-56-4
M. Wt: 207.3 g/mol
InChI Key: AYODCYOTZCCVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetone, 4-phenyl-3-thiosemicarbazone, also known as Acetone Thiosemicarbazone (ATSC), is a compound that has been widely studied for its potential applications in scientific research. ATSC is a thiosemicarbazone derivative that has shown promise in a variety of fields, including cancer research, infectious disease research, and neurology.

Mechanism Of Action

The mechanism of action of ATSC is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth, replication, and survival. ATSC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activity of NF-κB, a key signaling pathway involved in inflammation and cell survival.

Biochemical And Physiological Effects

ATSC has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, the inhibition of viral and bacterial replication, and the promotion of neuronal survival. ATSC has also been shown to have antioxidant properties, through the inhibition of oxidative stress and the promotion of cellular detoxification.

Advantages And Limitations For Lab Experiments

ATSC has several advantages for use in laboratory experiments, including its low toxicity, its ease of synthesis, and its ability to penetrate cell membranes. However, ATSC also has several limitations, including its limited solubility in aqueous solutions, its instability in acidic environments, and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for research on ATSC, including the development of more stable and soluble derivatives, the optimization of synthesis methods, and the exploration of new applications in fields such as immunology and regenerative medicine. Additionally, further research is needed to fully elucidate the mechanism of action of ATSC and to identify potential drug targets for therapeutic intervention.

Synthesis Methods

ATSC can be synthesized through a variety of methods, including the reaction of acetone with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting compound can be purified through recrystallization and characterized through a variety of spectroscopic techniques, including NMR and IR spectroscopy.

Scientific Research Applications

ATSC has been studied for its potential applications in a variety of scientific fields. In cancer research, ATSC has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and the inhibition of angiogenesis. In infectious disease research, ATSC has been shown to have antiviral and antibacterial properties, through the inhibition of viral and bacterial replication. In neurology, ATSC has been shown to have neuroprotective properties, through the inhibition of oxidative stress and the promotion of neuronal survival.

properties

CAS RN

14673-56-4

Product Name

Acetone, 4-phenyl-3-thiosemicarbazone

Molecular Formula

C10H13N3S

Molecular Weight

207.3 g/mol

IUPAC Name

1-phenyl-3-(propan-2-ylideneamino)thiourea

InChI

InChI=1S/C10H13N3S/c1-8(2)12-13-10(14)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,13,14)

InChI Key

AYODCYOTZCCVLO-UHFFFAOYSA-N

Isomeric SMILES

CC(=NNC(=NC1=CC=CC=C1)S)C

SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C

Other CAS RN

14673-56-4

synonyms

Acetone 4-phenyl thiosemicarbazone

Origin of Product

United States

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